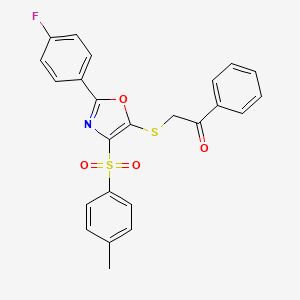
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the tetrazole family of compounds and has been found to possess unique properties that make it suitable for use in different scientific applications. In
Applications De Recherche Scientifique
Photodecomposition Applications
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea and related compounds have been studied for their unique photodecomposition properties. Research by Alawode, Robinson, and Rayat (2011) explored the photochemistry of similar tetrazole derivatives, which undergo clean photodecomposition to form carbodiimides as sole photoproducts. This process involves the expulsion of dinitrogen and sulfur, suggesting potential applications in industrial, agricultural, and medicinal fields due to the highly clean and photostable end products (Alawode, Robinson, & Rayat, 2011).
Crystal Structure Analysis
The crystal structure of compounds related to this compound, such as metobromuron, has been analyzed to understand the molecular arrangements better. Kang, Kim, Kwon, and Kim (2015) studied the crystal structure of metobromuron, a phenylurea herbicide, highlighting the importance of hydrogen bonds, weak C-H⋯π interactions, and short intermolecular contacts in forming a stable two-dimensional network. This structural information is crucial for designing molecules with desired properties and understanding their stability and interactions (Kang, Kim, Kwon, & Kim, 2015).
Molecular Docking and Bioactivity Studies
Molecular docking studies, combined with crystal structure analysis, have been conducted to understand the interaction of similar tetrazole derivatives within specific enzyme active sites. Al-Hourani et al. (2015) performed molecular docking studies to comprehend how these molecules interact with the cyclooxygenase-2 enzyme, followed by bioassay studies to test their inhibitory potency. Such research helps in the design of new molecules with potential therapeutic applications, particularly as enzyme inhibitors (Al-Hourani et al., 2015).
Synthesis and Rearrangements
Research into the synthesis and chemical behavior of compounds structurally similar to this compound provides insights into their potential applications. Murav'eva, Shchukina, and Arkhangel'skaya (1967) investigated the reactions of 1-acyl-3-(p-ethoxyphenyl)thioureas leading to various derivatives through water splitting and rearrangements. Such studies are fundamental for understanding the chemical pathways and potential applications of these compounds in synthesis and design of new materials or pharmaceuticals (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).
Propriétés
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-15-10-8-14(9-11-15)23-16(20-21-22-23)12-18-17(24)19-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCJQBOGHBDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)
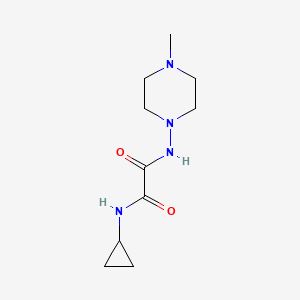
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
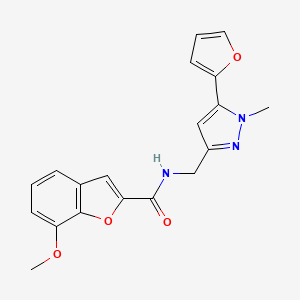
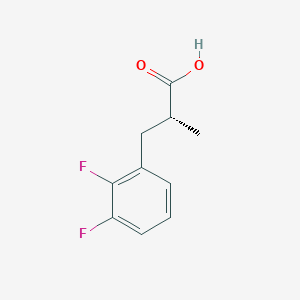
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)
![8,9-Dimethoxy-2-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2863396.png)
![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)
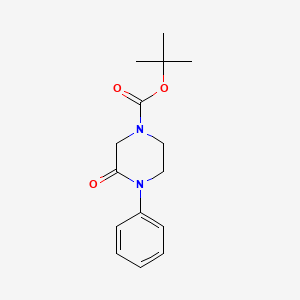
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
